cis-4-Methoxy-piperidine-2-carboxylic acid
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Overview
Description
cis-4-Methoxy-piperidine-2-carboxylic acid: is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.1846 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Methoxy-piperidine-2-carboxylic acid typically involves the functionalization of piperidine derivatives. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be scalable and cost-effective, ensuring high yields and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions: cis-4-Methoxy-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, alcohols, and amines .
Scientific Research Applications
cis-4-Methoxy-piperidine-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of cis-4-Methoxy-piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- cis-4-Fluoropiperidine-2-carboxylic acid
- trans-4-Methoxy-piperidine-2-carboxylic acid
- cis-4-Methoxy-pyrrolidine-2-carboxylic acid
Comparison: cis-4-Methoxy-piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its fluorinated analogs, the methoxy group provides different electronic and steric effects, leading to variations in reaction outcomes and pharmacological properties .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,4R)-4-methoxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
ABGLVXROVAEWNL-RITPCOANSA-N |
Isomeric SMILES |
CO[C@@H]1CCN[C@@H](C1)C(=O)O |
Canonical SMILES |
COC1CCNC(C1)C(=O)O |
Origin of Product |
United States |
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